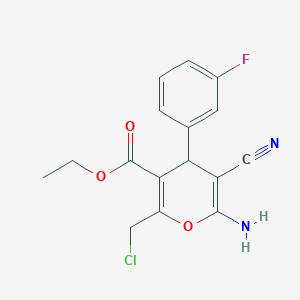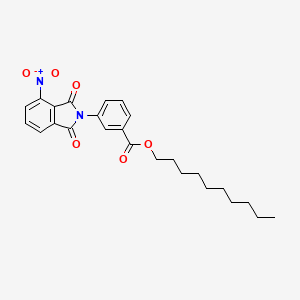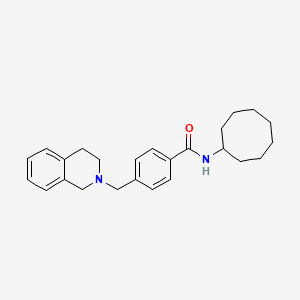![molecular formula C24H22ClN3O3 B11565899 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11565899.png)
2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, a benzylidene hydrazine moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide typically involves the condensation of 2-chlorobenzyl alcohol with benzaldehyde to form the benzylidene intermediate. This intermediate is then reacted with hydrazine to form the hydrazone derivative. Finally, the hydrazone is acylated with 2,4-dimethylphenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,5-dichlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide lies in its specific structural features, such as the presence of the 2-chlorobenzyl and 2,4-dimethylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H22ClN3O3 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N'-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2,4-dimethylphenyl)oxamide |
InChI |
InChI=1S/C24H22ClN3O3/c1-16-11-12-21(17(2)13-16)27-23(29)24(30)28-26-14-18-7-4-6-10-22(18)31-15-19-8-3-5-9-20(19)25/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
APZHGLZKAUTZPM-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(2-fluorobenzyl)-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11565825.png)
![(3E)-N-(5-Chloro-2-methylphenyl)-3-({[(2-methoxyethyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11565826.png)
![N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11565837.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11565841.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzamide](/img/structure/B11565845.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11565849.png)
![N-(4-bromo-3-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565851.png)

![4-methyl-N-(4-{[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]carbonyl}benzyl)-N-(quinolin-8-yl)benzenesulfonamide](/img/structure/B11565860.png)
![2-(benzyloxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11565865.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11565868.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11565872.png)
